![molecular formula C25H25FN6O2S B2410096 7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1251550-47-6](/img/structure/B2410096.png)

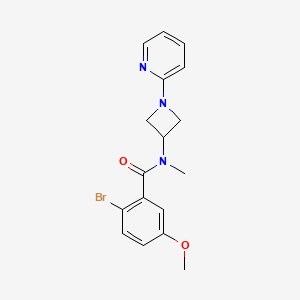

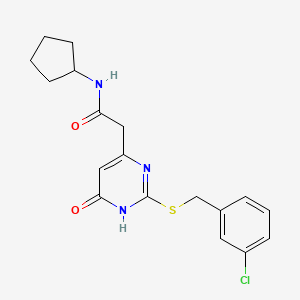

7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a 1,2,4-oxadiazole ring, a quinazolinone ring, and a dioxolane ring, among other functional groups .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available literature .Applications De Recherche Scientifique

Analgesic and Anti-Inflammatory Activities

Research indicates that derivatives of quinazolin-4-one, which share structural similarities with 7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one, exhibit potent analgesic and anti-inflammatory activities. This was demonstrated in animal studies, where specific derivatives showed significant effectiveness in these areas (Dewangan et al., 2016).

Antimicrobial Properties

Some novel quinazolinone derivatives, which are structurally related to the compound , have been found to possess antimicrobial activities. This includes efficacy against various microorganisms, highlighting their potential in addressing bacterial and fungal infections (Yan et al., 2016), (Pandey et al., 2009).

Cyclin-Dependent Kinase Inhibition

Derivatives of quinazolinone, including those similar to the mentioned compound, have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs). This is significant in the field of cancer research, as CDKs play a crucial role in cell cycle regulation (Mcintyre et al., 2010).

GABAA/Benzodiazepine Receptor Interaction

Studies on compounds structurally similar to this compound reveal their high affinity for the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. This suggests potential applications in neurological research and treatment (Tenbrink et al., 1994).

H1-Antihistaminic Agents

Some quinazolin-4(3H)-one derivatives have been identified as promising H1-antihistaminic agents. This positions them as potential candidates for treating allergic reactions and related conditions (Alagarsamy et al., 2013).

Safety and Hazards

Orientations Futures

Given the lack of specific information about this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential biological activities could be explored, given the known activities of other 1,2,4-oxadiazole compounds .

Propriétés

IUPAC Name |

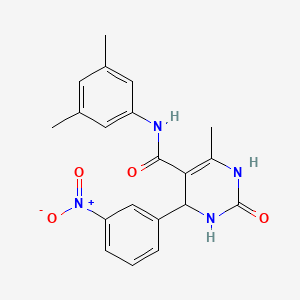

8-(2-ethylphenyl)sulfanyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN6O2S/c1-2-18-5-3-4-6-21(18)35-24-23-28-32(25(34)31(23)12-11-27-24)17-22(33)30-15-13-29(14-16-30)20-9-7-19(26)8-10-20/h3-12H,2,13-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJWMPQKUZIMFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2410018.png)

![propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2410019.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2410020.png)

![2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2410028.png)

![N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410036.png)